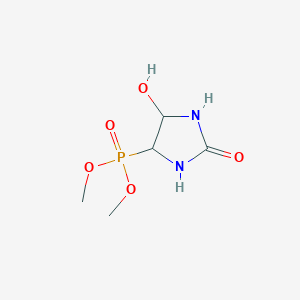
(3,3,5,5-Tetramethylthian-4-ylidene)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,5,5-Tetramethylthian-4-ylidene)methanethione is an organic compound with a unique structure characterized by the presence of a thian-4-ylidene group and a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,5,5-Tetramethylthian-4-ylidene)methanethione typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of thian-4-ylidene derivatives and methanethione precursors in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: (3,3,5,5-Tetramethylthian-4-ylidene)methanethione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thian-4-ylidene derivatives .
Scientific Research Applications
(3,3,5,5-Tetramethylthian-4-ylidene)methanethione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,3,5,5-Tetramethylthian-4-ylidene)methanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- (3,3,5,5-Tetramethylthian-4-ylidene)methanone
- (3,3,5,5-Tetramethylthian-4-ylidene)ethanethione
- (3,3,5,5-Tetramethylthian-4-ylidene)propanethione
Comparison: Compared to these similar compounds, (3,3,5,5-Tetramethylthian-4-ylidene)methanethione exhibits unique reactivity and stability due to the presence of the methanethione group. This makes it particularly valuable in specific chemical and biological applications where these properties are advantageous .
Properties
CAS No. |
83357-76-0 |
|---|---|
Molecular Formula |
C10H16S2 |
Molecular Weight |
200.4 g/mol |
InChI |
InChI=1S/C10H16S2/c1-9(2)6-12-7-10(3,4)8(9)5-11/h6-7H2,1-4H3 |
InChI Key |
LVLDOPKZFFASPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSCC(C1=C=S)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


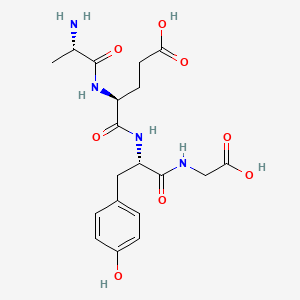

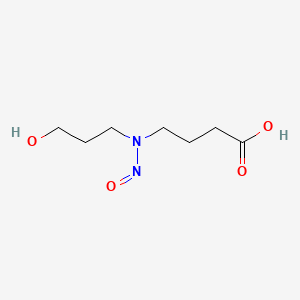

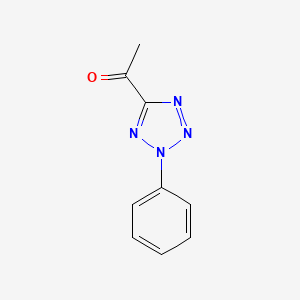
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
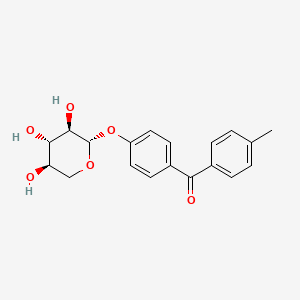
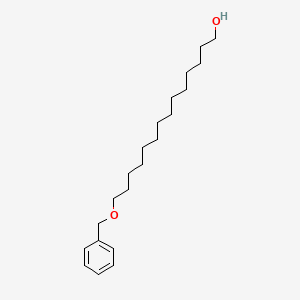
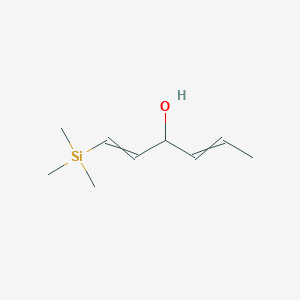
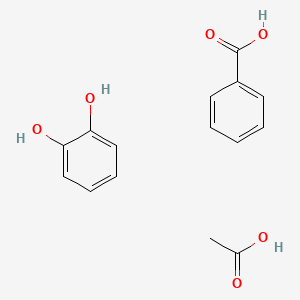
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)
